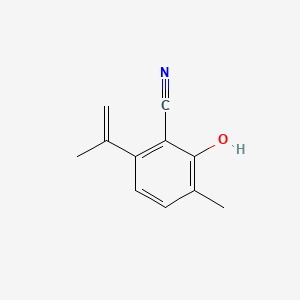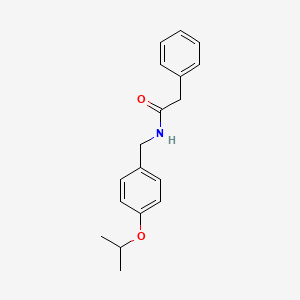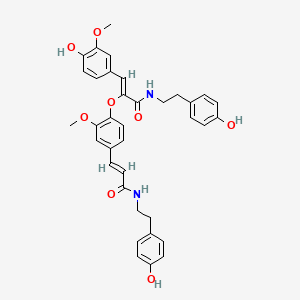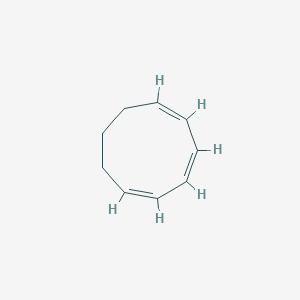
Regramostim
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Regramostim is produced using recombinant DNA technology. The gene encoding human granulocyte-macrophage colony-stimulating factor is inserted into an expression vector, which is then introduced into a host cell, such as yeast or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is then purified through various chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is typically produced in large bioreactors. The process involves the fermentation of genetically modified yeast or mammalian cells, followed by protein extraction and purification. The final product is formulated and tested for quality and efficacy before being distributed for clinical use .
化学反应分析
Types of Reactions
Regramostim undergoes various biochemical reactions, including:
Oxidation: This reaction can occur during storage or in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the disulfide bonds within the protein structure, potentially affecting its activity.
Substitution: Chemical modifications, such as glycosylation, can occur during the production process, altering the protein’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol.
Glycosylation: Enzymatic processes involving glycosyltransferases.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various glycosylated derivatives .
科学研究应用
Regramostim has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying glycosylation and protein folding.
Biology: Investigated for its role in immune cell activation and differentiation.
Medicine: Used to accelerate bone marrow recovery in patients undergoing chemotherapy or bone marrow transplantation.
Industry: Employed in the production of other recombinant proteins and as a research tool in biotechnology.
作用机制
Regramostim exerts its effects by binding to the granulocyte-macrophage colony-stimulating factor receptor on the surface of target cells. This binding activates a signal transduction pathway involving the Janus kinase 2 and signal transducer and activator of transcription proteins, leading to the production of hemopoietic cells and neutrophils. Additionally, this compound promotes the migration of epithelial cells and regulates cytokine production .
相似化合物的比较
Similar Compounds
Sargramostim: Another recombinant human granulocyte-macrophage colony-stimulating factor, produced in yeast.
Molgramostim: A bacterially derived recombinant human granulocyte-macrophage colony-stimulating factor.
Filgrastim: A recombinant human granulocyte colony-stimulating factor that primarily stimulates the production of neutrophils.
Uniqueness of Regramostim
This compound is unique due to its specific glycosylation pattern, which can affect its pharmacokinetics, biologic activity, antigenicity, and toxicity. Compared to sargramostim and molgramostim, this compound is produced in mammalian cells, resulting in a glycosylation pattern more similar to that of endogenous human granulocyte-macrophage colony-stimulating factor .
属性
CAS 编号 |
127757-91-9 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






